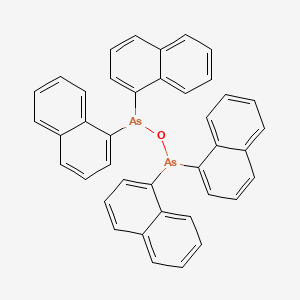
Tetranaphthalen-1-yldiarsoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranaphthalen-1-yldiarsoxane is a complex organic compound characterized by the presence of naphthalene rings and arsenic atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .
Applications De Recherche Scientifique
Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Mécanisme D'action
The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tetranaphthalen-1-yldiarsoxane include other naphthalene derivatives and arsenic-containing organic compounds. Examples include:
- Naphthalen-1-yl-selenyl derivatives
- Arsenic-containing heterocycles
Uniqueness
This compound is unique due to its combination of naphthalene rings and arsenic atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized research applications .
Propriétés
Numéro CAS |
5447-29-0 |
|---|---|
Formule moléculaire |
C40H28As2O |
Poids moléculaire |
674.5 g/mol |
Nom IUPAC |
dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H |
Clé InChI |
MMJZRKLPGNDNLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


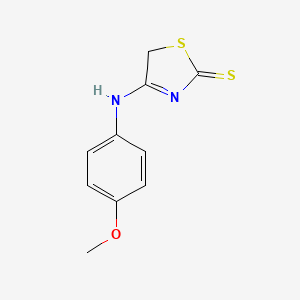

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
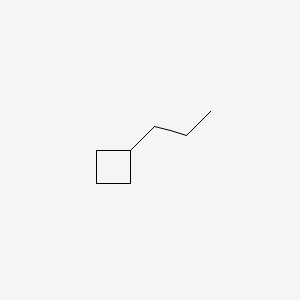

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
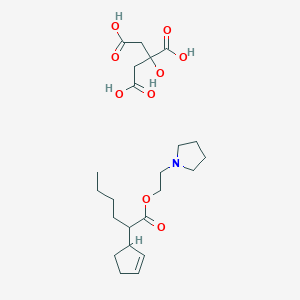
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
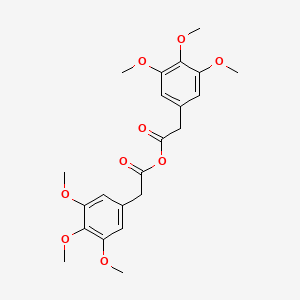

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
